molecular formula C11H16ClNO B8096672 (3R,4R)-4-phenylpiperidin-1-ium-3-ol;chloride

(3R,4R)-4-phenylpiperidin-1-ium-3-ol;chloride

Cat. No.: B8096672
M. Wt: 213.70 g/mol
InChI Key: JYSCZIZVQQZGCR-DHXVBOOMSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(3R,4R)-4-phenylpiperidin-1-ium-3-ol;chloride is a chiral compound with significant importance in various fields of chemistry and pharmacology. This compound is characterized by its unique structure, which includes a piperidine ring substituted with a phenyl group and a hydroxyl group, making it a versatile intermediate in the synthesis of various bioactive molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3R,4R)-4-phenylpiperidin-1-ium-3-ol;chloride typically involves the use of chiral starting materials and asymmetric synthesis techniques. One common method is the asymmetric 1,3-dipolar cycloaddition reaction, which involves the reaction of a dipolarophile with an achiral ylide precursor. This method has been shown to produce the desired compound in good yields and with high stereoselectivity .

Industrial Production Methods

Industrial production of this compound often involves large-scale synthesis techniques that ensure high purity and yield. These methods may include the use of chiral catalysts and advanced purification techniques to isolate the desired enantiomer from a mixture of stereoisomers .

Chemical Reactions Analysis

Types of Reactions

(3R,4R)-4-phenylpiperidin-1-ium-3-ol;chloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and electrophiles like halogens for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group can lead to the formation of a ketone, while substitution reactions can produce a variety of phenyl-substituted derivatives .

Scientific Research Applications

(3R,4R)-4-phenylpiperidin-1-ium-3-ol;chloride has numerous applications in scientific research, including:

    Chemistry: It is used as an intermediate in the synthesis of various complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.

    Medicine: It is investigated for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: The compound is used in the production of various pharmaceuticals and fine chemicals.

Mechanism of Action

The mechanism of action of (3R,4R)-4-phenylpiperidin-1-ium-3-ol;chloride involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can modulate the activity of these targets, leading to various biological effects. For example, it may inhibit or activate certain enzymes, thereby affecting metabolic pathways and cellular processes .

Properties

IUPAC Name

(3R,4R)-4-phenylpiperidin-1-ium-3-ol;chloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15NO.ClH/c13-11-8-12-7-6-10(11)9-4-2-1-3-5-9;/h1-5,10-13H,6-8H2;1H/t10-,11+;/m1./s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JYSCZIZVQQZGCR-DHXVBOOMSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C[NH2+]CC(C1C2=CC=CC=C2)O.[Cl-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[NH2+]C[C@@H]([C@H]1C2=CC=CC=C2)O.[Cl-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16ClNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

213.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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